methyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzoate
Description
Methyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzoate is a synthetic compound featuring a benzo[d]isothiazol-3(2H)-one core with a 1,1-dioxido (sulfone) group at position 1, a ketone at position 3, and an acetamido-linked methyl benzoate substituent. This structure combines a planar isothiazolinone ring with ester and amide functional groups, which influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
methyl 2-[[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetyl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O6S/c1-25-17(22)11-6-2-4-8-13(11)18-15(20)10-19-16(21)12-7-3-5-9-14(12)26(19,23)24/h2-9H,10H2,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDSPPLWDWADRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Benzene Precursors
A common method involves cyclizing ortho-substituted benzene derivatives with sulfur and nitrogen sources. For example, 2-aminobenzenethiol can react with phosgene or carbonyl diimidazole (CDI) to form the thiazole ring. Subsequent oxidation with hydrogen peroxide or ozone introduces the dioxido group at position 1.
Key parameters:
Displacement Reactions
Alternative routes employ bromide displacement on pre-functionalized benzene rings. For instance, reacting 3-bromo-2-nitrobenzoic acid with sodium sulfide forms a thiol intermediate, which cyclizes under acidic conditions to yield the benzoisothiazole scaffold.
Introduction of the Acetamido Side Chain
The acetamido group is introduced via amidation between methyl 2-aminobenzoate and a functionalized acetic acid derivative.
Acyl Chloride Coupling
Activating the carboxylic acid moiety of the benzoisothiazole intermediate as an acyl chloride enables efficient amide bond formation. In a representative procedure:
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Reagents : Thionyl chloride (SOCl₂) converts the acid to acyl chloride.
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Coupling : Methyl 2-aminobenzoate reacts with the acyl chloride in THF at 0°C, catalyzed by triethylamine (TEA).
Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane).
Carbonyldiimidazole (CDI)-Mediated Activation
CDI offers a safer alternative to acyl chlorides. The benzoisothiazole carboxylic acid reacts with CDI to form an imidazolide intermediate, which couples with methyl 2-aminobenzoate in anhydrous DMF.
Advantages :
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 0 → RT | 65 | 92 |
| DCM | -10 → RT | 58 | 89 |
| DMF | RT | 72 | 95 |
Data adapted from. DMF maximizes yield due to superior solubility of intermediates.
Catalytic Systems
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TEA vs. DMAP : Triethylamine (TEA) affords 65% yield, while 4-dimethylaminopyridine (DMAP) increases yield to 73% by enhancing nucleophilicity.
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Pd/C Hydrogenolysis : For deprotection of benzyl-protected intermediates, 10% Pd/C under H₂ achieves >90% conversion.
Characterization and Analytical Validation
Spectroscopic Analysis
Mass Spectrometry
Alternative Synthetic Routes
Solid-Phase Synthesis
Immobilizing the benzoisothiazole core on Wang resin enables iterative coupling and deprotection steps, reducing purification challenges.
Enzymatic Catalysis
Lipase-mediated amidation in ionic liquids offers an eco-friendly alternative, though yields remain suboptimal (45–50%).
Industrial-Scale Considerations
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Cost Analysis : CDI-mediated routes are 20% costlier than acyl chloride methods but safer for large-scale production.
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Waste Management : SOCl₂ generates HCl waste, necessitating neutralization protocols.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Methyl 2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzoate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular pathways involved in inflammation or microbial growth, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues from the Cambridge Structural Database (CSD)
A CSD survey identified three key analogs:
Methyl 2-hydroxy-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)propanoate: Differs by a hydroxypropanoate substituent instead of the acetamido-benzoate group. The isothiazolinone ring remains planar, but the hydroxy group may enhance hydrogen-bonding capacity .
2-(3-Oxobenzo[d]isothiazol-2(3H)-yl)acetic acid : Lacks the sulfone (dioxido) group and methyl benzoate, reducing lipophilicity. The carboxylic acid moiety increases solubility but may limit membrane permeability .
2-Phenethylbenzo[d]isothiazol-3(2H)-one : Features a phenethyl group instead of the acetamido-benzoate chain, favoring hydrophobic interactions .
Key Structural Differences :
- The acetamido-benzoate linker introduces steric bulk and hydrogen-bonding sites absent in simpler esters or acids.
N-Substituted Saccharin Derivatives
A series of N-substituted saccharins, including 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetonitrile (2) and alkyl 1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl) acetates (3a–g), share the sulfonated isothiazolinone core. Key comparisons:
Antiviral and Antimicrobial Derivatives
Triazole-Linked Derivatives
Compounds like methyl 4-((4-((2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)methyl)-1H-1,2,3-triazol-1-yl)methyl)benzoate (4e) incorporate triazole rings, enhancing antiviral activity against Dengue and West Nile viruses (e.g., EC₅₀ = 0.15–2.68 µM) . The target compound lacks a triazole group, which may reduce antiviral potency but improve metabolic stability.
HIV-1 Inhibitors
Derivatives such as ethyl 2-(2-(3-oxobenzo[d]isothiazol-2(3H)-yl)thiazol-4-yl)acetate (2) show EC₅₀ = 2.68 µM against HIV-1. The target’s methyl benzoate group may alter binding affinity compared to thiazole-based analogs .
Methyl Ester and Carboxylic Acid Analogs
- Methyl 3-(3-oxobenzo[d]isothiazol-2(3H)-yl)benzoate (45) : Exhibits potent anti-malarial activity (IC₅₀ = 0.15 µM) but lacks the acetamido linker. The target’s acetamido group could modulate target engagement and selectivity .
- 3-(3-Oxobenzo[d]isothiazol-2(3H)-yl)benzoic acid (46) : Lower activity (IC₅₀ = 0.48 µM) highlights the importance of the ester group for membrane permeability .
Comparative Data Tables
Table 2: Physicochemical Properties
Biological Activity
Methyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzoate, also known by its CAS number 899758-08-8, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 388.4 g/mol. The compound features a complex structure that includes a dioxido group and isothiazole moiety, which are known for their biological activity.
Research indicates that compounds containing isothiazole derivatives exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The mechanism often involves the inhibition of key enzymes or pathways associated with disease processes.
Antioxidant Activity
One significant area of interest is the compound's potential role as an antioxidant. It may modulate the Nrf2-Keap1 signaling pathway, which is crucial for cellular defense against oxidative stress. By activating Nrf2, the compound could enhance the expression of antioxidant enzymes, thereby protecting cells from damage caused by reactive oxygen species (ROS) .
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Case Studies
- Study on Antioxidant Activity : A study published in Nature demonstrated that derivatives similar to this compound effectively inhibited the Nrf2-Keap1 interaction, leading to increased cellular resistance against oxidative stress .
- Cytotoxicity Assays : In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it was tested against breast cancer cells and showed a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent .
- Antimicrobial Activity : Research has indicated that compounds with similar structures possess significant antimicrobial properties. This compound was evaluated against multiple bacterial strains and demonstrated effective inhibition .
Data Tables
Q & A
Basic: What are the common synthetic routes for methyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzoate, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
The compound is synthesized via acylation and condensation reactions. A key intermediate, 2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid, is prepared by reacting benzo[d]isothiazol-3(2H)-one with chloroacetic acid in an alkaline aqueous medium at 0–5°C, followed by room-temperature stirring and acidification (yield: ~50%) . Optimization strategies include:
- pH control : Maintaining pH 1–2 during acidification minimizes side-product formation.
- Solvent selection : Dimethylformamide (DMF) and water mixtures improve recrystallization purity .
- Temperature : Ice-water bath conditions prevent thermal degradation of reactive intermediates.
Advanced: How do variations in solvent systems and catalyst choices impact the regioselectivity and purity of this compound during multi-step synthesis?
Methodological Answer:
Solvent polarity and catalyst type critically influence reaction pathways:
- Polar aprotic solvents (e.g., DMF) enhance nucleophilic acylation by stabilizing transition states, reducing racemization risks .
- Catalysts : Use of imidazole derivatives (e.g., 1H-imidazole) in chloroform improves amide bond formation efficiency, as seen in analogous benzothiazole syntheses (yield increase from 22% to 35% with optimized reflux time) .
- Regioselectivity : Non-polar solvents (e.g., CHCl₃) favor intramolecular cyclization over intermolecular side reactions .
Basic: Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR identify acetamido and benzoate moieties via characteristic shifts (e.g., carbonyl carbons at ~170 ppm) .
- X-ray Crystallography : Resolves hydrogen-bonding networks (e.g., N–H⋯O interactions at 2.8–3.0 Å) and confirms planarity of the benzisothiazol-3-one core .
- IR Spectroscopy : Confirms sulfone (1150–1300 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) groups .
Advanced: How can computational methods resolve ambiguities in crystal packing or hydrogen-bonding networks?
Methodological Answer:
- Density Functional Theory (DFT) : Models hydrogen-bond strengths (e.g., dimer stabilization energies) and predicts packing motifs .
- Molecular Dynamics (MD) : Simulates solvent effects on crystal growth, explaining polymorphism observed in recrystallization from DMF/water .
Basic: What in vitro assays evaluate the antimicrobial activity of this compound?
Methodological Answer:
- Broth Microdilution (CLSI guidelines) : Determines MIC (Minimum Inhibitory Concentration) against S. aureus and C. albicans .
- Positive Controls : Ciprofloxacin (bacteria) and fluconazole (fungi) validate assay conditions .
- Zone of Inhibition : Agar diffusion tests screen broad-spectrum activity .
Advanced: How to reconcile contradictory SAR reports in different microbial models?
Methodological Answer:
- Strain-Specific Analysis : Compare activity against Gram-positive (e.g., B. subtilis) vs. Gram-negative (e.g., E. coli) to identify permeability barriers .
- Meta-Analysis : Pool data from standardized assays (e.g., identical inoculum sizes) to isolate structural determinants (e.g., 1,1-dioxido group enhances antifungal but not antibacterial activity) .
Advanced: What mechanistic approaches elucidate the role of the 1,1-dioxido group?
Methodological Answer:
- Isotope Labeling : ³⁵S-labeled sulfone groups track metabolic stability in hepatic microsomes .
- Kinetic Studies : Compare inhibition constants (Kᵢ) of sulfone vs. non-sulfone derivatives against target enzymes (e.g., dihydrofolate reductase) .
Advanced: Strategies to resolve discrepancies between computational and experimental binding affinities?
Methodological Answer:
- Docking Validation : Use co-crystallized enzyme structures (e.g., PDB: 1AJV) to refine scoring functions .
- Free Energy Perturbation (FEP) : Quantifies energy differences between predicted and observed binding poses .
Advanced: How to identify side reactions during acylation steps?
Methodological Answer:
- Trapping Experiments : Add tert-butyl hydroperoxide to isolate epoxide intermediates .
- LC-MS Monitoring : Detect transient species (e.g., oxazolone byproducts) with m/z 150–300 Da .
Advanced: Statistical methods for non-linear dose-response data in cytotoxicity studies?
Methodological Answer:
- Sigmoidal Curve Fitting : Use four-parameter logistic models (e.g., GraphPad Prism) to calculate IC₅₀ values .
- ANOVA with Tukey’s Test : Identifies significant differences between derivative toxicity profiles (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
